molecular formula C5H3BrN2O2S B13748180 5-bromo-2-sulfanylidene-1H-pyrimidine-6-carboxylic acid

5-bromo-2-sulfanylidene-1H-pyrimidine-6-carboxylic acid

Cat. No.: B13748180
M. Wt: 235.06 g/mol
InChI Key: IHNODPCVAKCZOG-UHFFFAOYSA-N
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Description

5-bromo-2-sulfanylidene-1H-pyrimidine-6-carboxylic acid is a heterocyclic compound that contains a pyrimidine ring substituted with bromine, sulfur, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-sulfanylidene-1H-pyrimidine-6-carboxylic acid typically involves the bromination of a pyrimidine derivative followed by the introduction of a sulfanylidene group and a carboxylic acid group. One common method involves the use of bromine and a suitable solvent under controlled conditions to achieve selective bromination. The introduction of the sulfanylidene group can be achieved through the reaction with a sulfur-containing reagent, such as thiourea, under acidic conditions. The carboxylic acid group is typically introduced through carboxylation reactions using carbon dioxide or related reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and carboxylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-sulfanylidene-1H-pyrimidine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like ammonia, primary amines, or thiols are used under basic or neutral conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydrogen-substituted derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

5-bromo-2-sulfanylidene-1H-pyrimidine-6-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-bromo-2-sulfanylidene-1H-pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. The bromine and sulfanylidene groups can participate in various biochemical pathways, potentially inhibiting or modulating the activity of enzymes or receptors. The carboxylic acid group can enhance the compound’s binding affinity to its targets, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-iodopyrimidine: Similar in structure but contains an iodine atom instead of a sulfanylidene group.

    2-sulfanylidene-1H-pyrimidine-6-carboxylic acid: Lacks the bromine atom but has similar functional groups.

    5-bromo-2-thiopyrimidine: Contains a thiol group instead of a sulfanylidene group.

Uniqueness

5-bromo-2-sulfanylidene-1H-pyrimidine-6-carboxylic acid is unique due to the combination of bromine, sulfanylidene, and carboxylic acid groups on the pyrimidine ring. This unique combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C5H3BrN2O2S

Molecular Weight

235.06 g/mol

IUPAC Name

5-bromo-2-sulfanylidene-1H-pyrimidine-6-carboxylic acid

InChI

InChI=1S/C5H3BrN2O2S/c6-2-1-7-5(11)8-3(2)4(9)10/h1H,(H,9,10)(H,7,8,11)

InChI Key

IHNODPCVAKCZOG-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=S)NC(=C1Br)C(=O)O

Origin of Product

United States

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